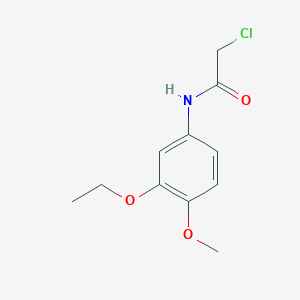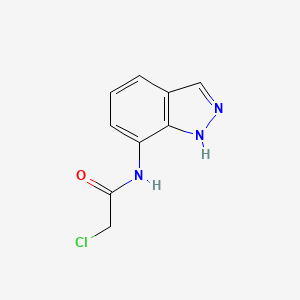![molecular formula C10H11ClN2O3 B7557941 methyl N-[4-[(2-chloroacetyl)amino]phenyl]carbamate](/img/structure/B7557941.png)
methyl N-[4-[(2-chloroacetyl)amino]phenyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-[4-[(2-chloroacetyl)amino]phenyl]carbamate, also known as Carbaryl, is a widely used insecticide that belongs to the carbamate family. It is used to control pests in agriculture, forestry, and domestic settings. Carbaryl is a white crystalline solid that is soluble in water and has a molecular weight of 201.66 g/mol.
Mecanismo De Acción
Methyl N-[4-[(2-chloroacetyl)amino]phenyl]carbamate acts as an acetylcholinesterase inhibitor, which means that it blocks the activity of the enzyme acetylcholinesterase. This enzyme is responsible for breaking down the neurotransmitter acetylcholine, which is essential for nerve function. By blocking this enzyme, methyl N-[4-[(2-chloroacetyl)amino]phenyl]carbamate causes an accumulation of acetylcholine in the nervous system, leading to overstimulation of the nerves and ultimately paralysis of the insect.
Biochemical and Physiological Effects:
methyl N-[4-[(2-chloroacetyl)amino]phenyl]carbamate has been shown to have a wide range of biochemical and physiological effects on insects. It can cause changes in the nervous system, disrupt the metabolism, and interfere with the reproductive system. In addition, methyl N-[4-[(2-chloroacetyl)amino]phenyl]carbamate has been shown to have toxic effects on non-target organisms such as birds, fish, and mammals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl N-[4-[(2-chloroacetyl)amino]phenyl]carbamate is a widely used insecticide that has proven to be effective against a wide range of pests. It is relatively inexpensive and easy to use, making it a popular choice for farmers and pest control professionals. However, methyl N-[4-[(2-chloroacetyl)amino]phenyl]carbamate has been shown to have toxic effects on non-target organisms, which can limit its use in certain situations. In addition, the overuse of methyl N-[4-[(2-chloroacetyl)amino]phenyl]carbamate can lead to the development of resistance in insects, which can render it ineffective over time.
Direcciones Futuras
There are several areas of research that could be explored in the future regarding methyl N-[4-[(2-chloroacetyl)amino]phenyl]carbamate. One area of interest is the development of new insecticides that are more effective and less toxic to non-target organisms. Another area of research is the development of new methods for controlling pests that do not rely on chemical insecticides. Finally, there is a need for more research on the long-term effects of methyl N-[4-[(2-chloroacetyl)amino]phenyl]carbamate on the environment and human health.
Métodos De Síntesis
Methyl N-[4-[(2-chloroacetyl)amino]phenyl]carbamate is synthesized by reacting 2-chloroacetamide with 4-nitrophenol to form 4-nitrophenyl-2-chloroacetyl amide. This intermediate is then reacted with methyl carbamate in the presence of a catalyst to form methyl N-[4-[(2-chloroacetyl)amino]phenyl]carbamate.
Aplicaciones Científicas De Investigación
Methyl N-[4-[(2-chloroacetyl)amino]phenyl]carbamate has been extensively studied for its insecticidal properties and has been shown to be effective against a wide range of pests. It is commonly used in agriculture to control pests in crops such as cotton, soybeans, and corn. It is also used in forestry to control bark beetles and other pests that damage trees. In addition, methyl N-[4-[(2-chloroacetyl)amino]phenyl]carbamate is used in domestic settings to control pests such as ants, cockroaches, and fleas.
Propiedades
IUPAC Name |
methyl N-[4-[(2-chloroacetyl)amino]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O3/c1-16-10(15)13-8-4-2-7(3-5-8)12-9(14)6-11/h2-5H,6H2,1H3,(H,12,14)(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAEBNDRXDXHVNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N-[4-[(2-chloroacetyl)amino]phenyl]carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[3-(1H-pyrazol-5-yl)phenyl]acetamide](/img/structure/B7557858.png)
![2-chloro-N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]acetamide](/img/structure/B7557871.png)
![[2-(Pyridin-3-ylmethylamino)phenyl]methanol](/img/structure/B7557883.png)
![Methyl 4-chloro-3-[4-(furan-2-yl)butan-2-ylamino]benzoate](/img/structure/B7557891.png)
![4-[(2-chloroacetyl)amino]-N-ethylbenzamide](/img/structure/B7557897.png)
![[3-(Thiophen-3-ylmethylamino)phenyl]methanol](/img/structure/B7557899.png)
![3-[2-[(2-Chloroacetyl)amino]phenoxy]propanamide](/img/structure/B7557906.png)
![2-chloro-N-[1-(2-methoxyethyl)pyrazol-4-yl]acetamide](/img/structure/B7557914.png)

![[2-[(2-Methylpyrazol-3-yl)methylamino]phenyl]methanol](/img/structure/B7557931.png)

![4-[3-[(5-methyl-1H-pyrazol-4-yl)methylamino]butyl]phenol](/img/structure/B7557950.png)
![N-[3-[(2-chloroacetyl)amino]-2-methylphenyl]propanamide](/img/structure/B7557958.png)
![4-[3-(1H-pyrazol-5-ylmethylamino)butyl]phenol](/img/structure/B7557972.png)